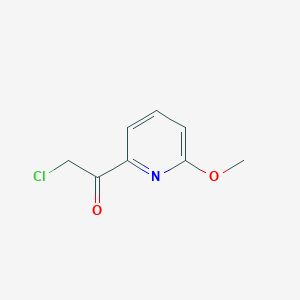

2-Chloro-1-(6-methoxypyridin-2-YL)ethanone

Descripción

Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.gov Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a privileged scaffold in the design and synthesis of complex molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the physicochemical properties of molecules in which it is incorporated.

The versatility of the pyridine ring allows for its functionalization at various positions, leading to a vast library of derivatives with diverse biological activities. Many FDA-approved drugs contain a pyridine moiety, highlighting its importance in pharmaceutical research and development. These compounds span a wide range of therapeutic areas, including antiviral, antibacterial, and anticancer agents.

Role of Halogenated Acetophenones as Synthetic Intermediates

Halogenated acetophenones, particularly α-halo ketones, are highly valuable synthetic intermediates. nih.govwikipedia.org The presence of a halogen atom alpha to the carbonyl group creates a reactive electrophilic site. This reactivity is attributed to the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov

This dual functionality—an electrophilic carbonyl carbon and an electrophilic α-carbon—allows α-halo ketones to participate in a variety of chemical reactions to form a diverse range of heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org The controlled reaction of α-halo ketones with different nucleophiles is a powerful strategy for the construction of complex molecular frameworks.

Contextualization of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone within Pyridine Chemistry

2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is situated at the intersection of pyridine chemistry and the utility of halogenated acetophenones. The methoxy-substituted pyridine ring provides a specific electronic and steric environment, while the α-chloroethanone moiety offers a reactive handle for further synthetic transformations.

The synthesis of such a compound can be envisioned through several routes, including the Friedel-Crafts acylation of a suitable methoxypyridine derivative with chloroacetyl chloride. The reactivity of the α-chloro group makes this compound a valuable precursor for the synthesis of more complex pyridine-containing molecules, potentially with applications in medicinal chemistry and materials science. For example, it can serve as a building block for the synthesis of thienopyridine derivatives, which have shown antiplatelet activity. nih.gov

Due to the limited specific research data available for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone, its precise properties and reactivity are often inferred from closely related analogues. The following table summarizes the general properties expected for this class of compounds.

| Property | Expected Value/Characteristic |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Appearance | Likely a solid at room temperature |

| Reactivity | The α-chloro ketone moiety is a key reactive site for nucleophilic substitution. The pyridine ring can undergo further electrophilic or nucleophilic aromatic substitution depending on the reaction conditions. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol (B129727). |

Detailed research into the specific synthesis, characterization, and application of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone would provide a more complete understanding of its role and potential in organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(6-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INURASFKEUGIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Pathways of 2 Chloro 1 6 Methoxypyridin 2 Yl Ethanone

Nucleophilic Substitution Reactions of the Chloro Group

The presence of a chlorine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly electrophilic and prone to attack by a wide range of nucleophiles. This reactivity is a cornerstone of the utility of 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone in the synthesis of more complex molecules.

Substitution with Nitrogen-Containing Nucleophiles (e.g., Amines)

The reaction of 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone with various nitrogen-containing nucleophiles, such as primary and secondary amines, is a common method for the introduction of amino functionalities. These reactions typically proceed via a standard SN2 mechanism, where the amine displaces the chloride ion. The resulting α-amino ketones are important precursors for a variety of heterocyclic compounds and molecules with potential biological activity.

For instance, the reaction with anilines can lead to the formation of 2-anilinopyrimidine derivatives, which are of interest in medicinal chemistry. researchgate.net The reaction conditions for such substitutions can vary, but often involve a base to neutralize the hydrochloric acid formed during the reaction and a suitable solvent. Microwave-assisted synthesis has been shown to be an effective method for accelerating these types of reactions. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Amines (e.g., anilines) | 2-Amino-1-(6-methoxypyridin-2-yl)ethanone derivatives | Base (e.g., triethylamine), Solvent (e.g., ethanol), often with heating or microwave irradiation | researchgate.net |

| Secondary Amines | 2-(Dialkylamino)-1-(6-methoxypyridin-2-yl)ethanone derivatives | Similar conditions to primary amines | mdpi.com |

Substitution with Oxygen-Containing Nucleophiles (e.g., Alkoxides)

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can displace the chloro group to form α-alkoxy or α-aryloxy ketones. These reactions are typically carried out under basic conditions to generate the alkoxide from the corresponding alcohol. The resulting ether derivatives can serve as building blocks for more complex molecular architectures.

The synthesis of 6-alkoxy-2-aminopurines, for example, has involved the nucleophilic aromatic substitution on a related 2-amino-6-chloropurine (B14584) by an alkoxide. researchgate.net While the pyridine (B92270) ring in 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone is different from a purine, the principle of alkoxide substitution at a halogenated position is analogous.

Table 2: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Alkoxides (e.g., sodium methoxide) | 2-Alkoxy-1-(6-methoxypyridin-2-yl)ethanone derivatives | Corresponding alcohol, Base (e.g., sodium hydride) | researchgate.net |

| Phenoxides | 2-Aryloxy-1-(6-methoxypyridin-2-yl)ethanone derivatives | Phenol, Base | General SNAr knowledge |

Substitution with Sulfur-Containing Nucleophiles (e.g., Thiols)

Sulfur-containing nucleophiles, such as thiols and thiourea (B124793), are also effective in displacing the chloro group of 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone. These reactions lead to the formation of α-thio ketones, which are versatile intermediates in organic synthesis, particularly for the construction of sulfur-containing heterocycles.

For example, the reaction of α-haloketones with thiourea is a well-established method for the synthesis of 2-aminothiazoles. Similarly, reaction with thiols in the presence of a base yields α-alkylthio or α-arylthio ketones. The transformation of 2-thiopyridines into 2-pyridones via nucleophilic aromatic substitution highlights the utility of sulfur-based functional groups in heterocyclic chemistry. irjms.com

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Thiols (e.g., thiophenol) | 2-(Alkyl/Arylthio)-1-(6-methoxypyridin-2-yl)ethanone derivatives | Base (e.g., sodium hydroxide), Solvent (e.g., DMSO) | irjms.com |

| Thiourea | Intermediates for 2-aminothiazole (B372263) synthesis | Solvent (e.g., ethanol), often with heating | beilstein-journals.org |

Transformations of the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety in 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone is another site for chemical modification, allowing for reduction to alcohols or alkanes, and potentially oxidation to carboxylic acids.

Reduction to Hydroxyl and Alkane Derivatives

The ketone functionality can be readily reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for the reduction of ketones to alcohols. umn.eduorganic-chemistry.org The resulting 2-chloro-1-(6-methoxypyridin-2-yl)ethanol can be a valuable intermediate for further synthetic transformations.

More vigorous reducing agents, or subsequent reaction steps, could potentially lead to the complete reduction of the carbonyl group to a methylene group (an alkane), although this would likely also affect the chloro substituent.

Table 4: Examples of Carbonyl Group Reduction

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH4) | 2-Chloro-1-(6-methoxypyridin-2-yl)ethanol | umn.eduorganic-chemistry.org |

Oxidation to Carboxylic Acid Derivatives

The oxidation of the ethanone side chain to a carboxylic acid derivative presents a synthetic challenge due to the presence of the pyridine ring, which can also be susceptible to oxidation. However, under controlled conditions, it may be possible to selectively oxidize the acyl group. Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that has been used for the oxidation of alkyl side chains on pyridine rings to carboxylic acids. google.comlibretexts.org The successful oxidation of the ethanone group in 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone would likely depend on carefully controlled reaction conditions to avoid degradation of the pyridine ring. The expected product would be 6-methoxypyridine-2-carboxylic acid, with the chloroacetyl group being cleaved and oxidized. masterorganicchemistry.com

Table 5: Potential Carbonyl Group Oxidation

| Reaction | Reagent | Potential Product | Reference |

|---|---|---|---|

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO4) | 6-Methoxypyridine-2-carboxylic acid | google.comlibretexts.orgmasterorganicchemistry.com |

Condensation Reactions

One of the most prominent applications of α-halo ketones like 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is in condensation reactions to synthesize heterocyclic compounds. The Hantzsch thiazole (B1198619) synthesis is a classic and highly effective method for the construction of thiazole rings, which are significant pharmacophores in medicinal chemistry. researchgate.netresearchgate.net

In this reaction, the α-chloro ketone undergoes a cyclocondensation reaction with a thiourea or a substituted thioamide. The reaction proceeds via initial S-alkylation of the thiourea by the α-chloro ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring. researchgate.netrsc.org The use of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone in this synthesis provides a direct route to 2-amino-4-(6-methoxypyridin-2-yl)thiazole derivatives. researchgate.netnih.gov Reaction conditions can be varied, with microwave-assisted synthesis offering benefits such as reduced reaction times and improved yields compared to conventional heating. nih.gov

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | Thiourea | Ethanol | Reflux | 2-Amino-4-(6-methoxypyridin-2-yl)thiazole |

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | N-Phenylthiourea | Microwave | Solvent-free | 2-(Phenylamino)-4-(6-methoxypyridin-2-yl)thiazole |

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | Thioacetamide | Acetic Acid | Room Temp. | 2-Methyl-4-(6-methoxypyridin-2-yl)thiazole |

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org While 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone does not possess a suitable leaving group (like a halogen or triflate) directly on the pyridine ring for direct cross-coupling, it serves as a precursor to substrates amenable to these transformations. The 6-methoxy group can be converted into a more reactive triflate or a halide, thereby enabling subsequent C-C bond formation at this position.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net To subject the 6-position of the pyridine ring to Suzuki-Miyaura coupling, the methoxy (B1213986) group must first be converted to a triflate (–OTf) or a halide (e.g., –Cl, –Br). The resulting 6-substituted pyridine can then be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. researchgate.netstudfile.net

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Catalytic systems often employ palladium(0) sources like Pd(PPh₃)₄ or a combination of a palladium(II) precursor such as Pd(OAc)₂ with a phosphine (B1218219) ligand. studfile.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of a Pyridyl Halide/Triflate

| Pyridyl Substrate | Boronic Acid | Catalyst | Base | Solvent |

|---|---|---|---|---|

| 2-Acyl-6-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

| 2-Acyl-6-bromopyridine | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane |

| 2-Acyl-6-pyridyl triflate | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be employed for C-C bond formation on a suitably functionalized pyridine core derived from 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone.

The Sonogashira coupling allows for the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide/triflate and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts. rsc.orgsoton.ac.uk By converting the 6-methoxy group to a halide, the resulting intermediate can be coupled with various alkynes to introduce acetylenic functionalities, which are valuable for further synthetic manipulations. orgsyn.org

Other relevant palladium-catalyzed reactions include the Heck reaction (coupling with alkenes) and Stille coupling (coupling with organostannanes), which further expand the synthetic utility of the pyridine scaffold. rsc.org

Functional Group Interconversions on the Pyridine Ring

The reactivity of the pyridine ring in 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone can be significantly altered through functional group interconversions, primarily targeting the 6-methoxy group. These transformations are key to preparing the molecule for subsequent reactions, such as the cross-coupling methodologies discussed previously.

A common transformation is the demethylation of the methoxy group to yield the corresponding 6-hydroxypyridine, which exists in tautomeric equilibrium with its pyridone form. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

The resulting hydroxyl group is a versatile handle. It can be converted into a triflate (–OTf) by treatment with triflic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide). Pyridyl triflates are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions. ub.edu Alternatively, the hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), providing a substrate for Suzuki, Sonogashira, and other coupling reactions.

Furthermore, the 6-methoxy group can be directly displaced by nucleophiles in a nucleophilic aromatic substitution (SₙAr) reaction. For instance, reaction with various primary or secondary amines can yield 6-aminopyridine derivatives, a transformation that can be facilitated by specific catalysts or reaction conditions. researchgate.net

Spectroscopic and Structural Elucidation of 2 Chloro 1 6 Methoxypyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone, ¹H and ¹³C NMR are fundamental in confirming its proposed structure.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons adjacent to the carbonyl and chloro groups, and the methoxy (B1213986) protons.

The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, these three protons will be chemically non-equivalent and will likely appear as a set of coupled multiplets. The electron-donating methoxy group and the electron-withdrawing acetyl group influence the chemical shifts of these aromatic protons.

The methylene protons of the chloromethyl group (-CH₂Cl) are anticipated to resonate as a singlet further downfield, typically in the range of δ 4.5-5.0 ppm. The electronegativity of the adjacent chlorine atom and the carbonyl group deshields these protons, shifting their signal to a lower field. The methoxy group protons (-OCH₃) would appear as a sharp singlet at a higher field, generally between δ 3.8 and 4.2 ppm, due to their relative shielding.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet of doublets | 1H | Pyridine H-4 |

| ~7.4-7.5 | Doublet | 1H | Pyridine H-3 or H-5 |

| ~7.1-7.2 | Doublet | 1H | Pyridine H-3 or H-5 |

| ~4.8 | Singlet | 2H | -CH₂Cl |

| ~4.0 | Singlet | 3H | -OCH₃ |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 190-200 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, generally between δ 110 and 165 ppm. The carbon attached to the methoxy group (C6) would be found at the lower field end of this range due to the deshielding effect of the oxygen atom.

The methylene carbon of the chloromethyl group (-CH₂Cl) is expected to appear around δ 45-55 ppm. The carbon of the methoxy group (-OCH₃) will be found in a similar region, typically around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone

| Chemical Shift (δ ppm) | Assignment |

| ~195 | C=O |

| ~164 | Pyridine C6 |

| ~150 | Pyridine C2 |

| ~140 | Pyridine C4 |

| ~118 | Pyridine C3 |

| ~112 | Pyridine C5 |

| ~54 | -OCH₃ |

| ~46 | -CH₂Cl |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between the aromatic protons on the pyridine ring, helping to assign their specific positions. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlations between protons and their directly attached carbons (HSQC) and carbons that are two or three bonds away (HMBC). For instance, an HMBC experiment would show a correlation between the methylene protons (-CH₂Cl) and the carbonyl carbon, as well as the C2 carbon of the pyridine ring, thus confirming the attachment of the chloroacetyl group to the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The FT-IR spectrum of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone would show several key absorption bands. A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O). The exact position of this peak can be influenced by the electronic effects of the attached pyridine ring.

The C-O stretching of the methoxy group on the pyridine ring would likely appear as a strong band around 1250-1300 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Spectral Data for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1580-1600 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1450-1480 | Medium | Aromatic C=C and C=N Stretch |

| ~1270 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Medium | Aryl-O-CH₃ Symmetric Stretch |

| ~750 | Strong | C-Cl Stretch |

Note: The predicted frequencies are estimations and may show some variation.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra.

For 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone, the symmetric stretching vibrations of the pyridine ring, particularly the ring breathing modes, are expected to give rise to strong Raman signals in the 990-1050 cm⁻¹ region. The C=O stretching vibration, while strong in the IR, would also be observable in the Raman spectrum. The C-Cl stretch may also be visible. Raman spectroscopy can be particularly useful for studying the lower frequency vibrations that are often difficult to observe in FT-IR.

Electronic Absorption Spectroscopy (UV-Vis)

No UV-Vis absorption spectra or data on absorption maxima (λmax) were located.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published single-crystal X-ray crystallography data, including unit cell parameters, space group, or atomic coordinates, were available.

Further research or de novo analysis would be required to generate the data necessary to fulfill the requested article structure.

Computational and Theoretical Chemistry Studies of 2 Chloro 1 6 Methoxypyridin 2 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied in chemistry and materials science to predict and analyze molecular properties.

This subsection would typically detail the process of finding the most stable three-dimensional arrangement of atoms in the 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone molecule. The optimized geometry, including bond lengths, bond angles, and dihedral angles, would be presented, often in a tabular format for clarity. These predicted parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone (Data Not Available)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | N/A |

| C=O | N/A |

| N-C | N/A |

| C-O (methoxy) | N/A |

| Bond Angles (°) | |

| O=C-C | N/A |

| C-C-Cl | N/A |

| Dihedral Angles (°) |

Analysis of the electronic structure provides insights into the reactivity and electronic properties of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone (Data Not Available)

| Parameter | Energy (eV) |

|---|---|

| HOMO | N/A |

| LUMO | N/A |

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. This information helps in understanding the distribution of electrons and identifying electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its chemical behavior.

Table 3: Calculated Mulliken Atomic Charges for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone (Data Not Available)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Cl | N/A |

| O (carbonyl) | N/A |

| N | N/A |

| O (methoxy) | N/A |

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's vibrational properties.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone (Data Not Available)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | N/A |

| C-Cl stretch | N/A |

| Pyridine (B92270) ring vibrations | N/A |

While the framework for a thorough computational study of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is well-established within the field of theoretical chemistry, the specific data for this compound remains to be published. Future research in this area would provide valuable insights into its structural, electronic, and spectroscopic properties.

Table of Compound Names

| Compound Name |

|---|

Prediction and Correlation of Spectroscopic Data

Calculated NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard practice for structure elucidation and confirmation. These calculations provide theoretical values for 1H and 13C NMR spectra that can be correlated with experimental data. For instance, studies on other complex organic molecules have demonstrated a strong agreement between DFT-calculated and experimentally observed chemical shifts, aiding in the precise assignment of atomic environments. Unfortunately, no published data could be located that applies these methods to 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone.

Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. This analysis helps in understanding the electronic transitions within a molecule, predicting the wavelengths of maximum absorption (λmax), and correlating them with the molecule's electronic structure. While this technique has been successfully applied to a wide range of organic compounds, including other pyridine derivatives, specific theoretical spectra for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone have not been reported.

Molecular Reactivity and Stability Assessments

The assessment of a molecule's reactivity and stability through computational means involves a variety of analyses that probe its electronic structure and susceptibility to chemical reactions.

Fukui Function Analysis for Reactive Sites

Fukui functions are essential in predicting the local reactivity of a molecule, identifying which atomic sites are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis is a cornerstone of conceptual DFT and provides valuable information for understanding reaction mechanisms. A specific Fukui function analysis for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. Although MEP analysis is a common computational tool, a map specifically generated for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone has not been published.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It is particularly useful for quantifying hyperconjugative interactions and charge transfer between orbitals, which are crucial for understanding molecular stability and reactivity. No NBO analysis dedicated to 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone could be found.

Molecular Dynamics Simulations

Therefore, detailed research findings and data tables related to the molecular dynamics simulations of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone cannot be provided at this time.

Mechanistic Investigations and Chemical Reactivity Profiling

Elucidation of Reaction Mechanisms

The chemical transformations of 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone are diverse, owing to the presence of multiple reactive sites. The molecule's reactivity is centered around the electrophilic nature of the carbonyl carbon, the adjacent carbon atom bearing a chlorine atom, and the pyridine (B92270) ring itself.

Detailed Pathways of Nucleophilic Substitution

The α-haloketone moiety is a potent electrophile, rendering the carbon atom attached to the chlorine highly susceptible to nucleophilic attack. This reactivity is significantly enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov Consequently, 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. nih.gov

These reactions are fundamental to the synthesis of a wide array of heterocyclic compounds. For instance, in the presence of aminopyridines, this compound is a key intermediate in the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.orgrsc.orgorganic-chemistry.org The general mechanism involves the initial attack of the nucleophilic amino group on the α-carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. This is a classic example of the utility of α-haloketones as alkylating agents. wikipedia.org

The reaction with weakly basic nucleophiles has also been a subject of mechanistic studies, providing further insight into the SN2 transition state. acs.org The rate of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring.

Mechanistic Aspects of Carbonyl Group Transformations

The carbonyl group in 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone is another primary site for chemical reactions. It can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Furthermore, the carbonyl group can participate in condensation reactions. For example, in the presence of suitable reagents, it can react to form imines or other related derivatives. The presence of the α-halogen can also influence the reactivity of the carbonyl group. In some instances, reactions that are initiated at the carbonyl carbon can lead to subsequent intramolecular reactions involving the α-carbon. wikipedia.org

Kinetics and Thermodynamics of Pyridine Ring Functionalization

The functionalization of the pyridine ring in 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone is influenced by the directing effects of the existing substituents: the methoxy (B1213986) group at the 6-position and the chloroacetyl group at the 2-position. The methoxy group is an electron-donating group, which tends to activate the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. Conversely, the chloroacetyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility, particularly at positions activated by electron-withdrawing groups. However, 2-chloropyridines are generally known to be significantly less reactive towards SNAr reactions compared to other chloro-substituted heteroaromatic compounds, unless there are additional activating groups present. researchgate.netlookchem.com The kinetics of such reactions would be dependent on the strength of the nucleophile and the reaction conditions.

Structure-Reactivity Relationship Studies

The reactivity of 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone is intrinsically linked to its molecular structure. The presence of the electron-withdrawing carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic substitution, a well-documented characteristic of α-haloketones. nih.gov This makes the chloroacetyl moiety a potent alkylating agent.

Conversely, the chloroacetyl group, with its electron-withdrawing nature, influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic attack but can potentially activate it for nucleophilic aromatic substitution, although the inherent low reactivity of the 2-chloro position on a pyridine ring remains a significant factor. researchgate.net The interplay between the activating methoxy group and the deactivating chloroacetyl group creates a nuanced reactivity profile for the pyridine ring, where the site of functionalization will depend on the nature of the attacking reagent (electrophile or nucleophile).

The relative orientation of the chloroacetyl group with respect to the pyridine ring can also impact reactivity due to steric effects, potentially influencing the accessibility of the reactive sites to incoming nucleophiles or electrophiles.

Applications of 2 Chloro 1 6 Methoxypyridin 2 Yl Ethanone As a Key Chemical Intermediate and Scaffold

Building Block for Complex Organic Synthesis

The inherent reactivity of the α-chloro ketone group, combined with the electronic properties of the 6-methoxypyridine ring, makes 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone a highly sought-after precursor in complex organic synthesis. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the carbonyl group is susceptible to a variety of transformations, including condensations and reductions.

Synthesis of Advanced Heterocyclic Systems

A primary application of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is in the construction of advanced heterocyclic systems. The α-halo ketone functionality is a classic precursor for the synthesis of numerous five- and six-membered heterocycles. One of the most prominent examples is its potential role in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds known for their wide range of biological activities.

The general synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halo ketone. In this context, 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone can react with various substituted 2-aminopyridines to yield a diverse library of imidazo[1,2-a]pyridine (B132010) derivatives. The reaction proceeds through an initial N-alkylation of the 2-aminopyridine by the α-chloro ketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

| Reactant 1 | Reactant 2 (Example) | Product Class | Significance |

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | Substituted 2-Aminopyridine | Imidazo[1,2-a]pyridines | Core scaffold in many medicinally important compounds. |

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | Thioamides/Thioureas | Thiazoles | Important structural motif in pharmaceuticals. |

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | Amidines | Imidazoles | Biologically active heterocycles. |

Precursor for Scaffold Diversity Generation

In the field of medicinal chemistry and drug discovery, the generation of molecular diversity is crucial for identifying new lead compounds. 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is an excellent starting material for creating diverse molecular scaffolds. Its bifunctional nature allows for a multitude of chemical transformations, enabling the synthesis of a wide range of derivatives from a single precursor.

By systematically reacting 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone with different classes of nucleophiles and reagents, combinatorial libraries of compounds can be generated. For instance, reaction with various amines, thiols, and alcohols can lead to the formation of α-amino ketones, α-thio ketones, and α-hydroxy ketones, respectively. These products can then undergo further cyclization or modification to produce a diverse array of heterocyclic and acyclic structures. This approach is instrumental in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound's structure helps in optimizing its biological activity.

Intermediacy in the Synthesis of Research Compounds

Beyond its role as a building block for general heterocyclic synthesis, 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone serves as a key intermediate in the synthesis of specific research compounds with potential therapeutic applications. The 6-methoxypyridine moiety is a common feature in many biologically active molecules, and this intermediate provides a convenient route for its incorporation.

While direct synthesis of commercial drugs from this specific intermediate may not be widely documented, its structural similarity to precursors used in the synthesis of compounds like Zopiclone, a nonbenzodiazepine hypnotic agent, is noteworthy. The synthesis of Zopiclone and its analogues often involves the construction of a complex heterocyclic core attached to a substituted pyridine (B92270) ring. The use of a pre-functionalized pyridine derivative like 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone can streamline the synthetic process by providing a ready-made building block containing the desired pyridine substitution pattern.

The following table summarizes the potential utility of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone as an intermediate in the synthesis of various classes of research compounds.

| Intermediate | Potential Target Compound Class | Rationale for Use |

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | Zopiclone Analogues | Provides the substituted pyridinyl moiety, a key structural component. |

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | Novel Kinase Inhibitors | The pyridine and ketone functionalities can be elaborated to interact with kinase active sites. |

| 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | Antiviral Agents | Heterocyclic compounds derived from this intermediate may exhibit antiviral properties. |

Advanced Research Perspectives and Future Directions in Pyridyl Ethanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship has spurred the development of green and sustainable methods for synthesizing pyridine (B92270) derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional synthetic routes. nih.govnih.gov Key areas of development include one-pot multicomponent reactions, the use of environmentally benign solvents, and the application of alternative energy sources like microwave irradiation. nih.govnih.gov

Multicomponent reactions (MCRs) are particularly advantageous as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. nih.gov For instance, a one-pot, four-component annulation method has been described for the synthesis of tetra-arylpyridines from simple starting materials under solvent-free conditions, with water as the only byproduct. acs.org Similarly, the use of microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve product yields for pyridine derivatives. nih.gov Researchers are also exploring the use of renewable feedstocks, such as glycerol, for the thermo-catalytic production of pyridines, offering a sustainable alternative to petroleum-based starting materials. rsc.org

| Methodology | Key Features | Advantages | Reference |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining ≥3 reactants. | Reduced steps, lower waste, high atom economy. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Shorter reaction times, improved yields, enhanced purity. | nih.gov |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent. | Eliminates solvent waste, reduces environmental impact. | acs.org |

| Renewable Feedstocks | Utilization of bio-based materials like glycerol. | Reduces reliance on fossil fuels, improves sustainability. | rsc.orgresearchgate.net |

| Green Catalysts | Employing reusable or non-toxic catalysts. | Minimizes hazardous waste and improves process safety. | nih.gov |

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

One key application is in retrosynthesis, where AI algorithms can predict the best disconnections of a target molecule to identify readily available starting materials. nih.govchemrxiv.org For example, the ReTReK (Retrosynthesis planning application using retrosynthesis knowledge) platform integrates deep learning with expert chemical knowledge to guide the search for promising synthetic routes. nih.govacs.org Beyond route design, AI can optimize reaction conditions by predicting the effects of various parameters such as catalysts, solvents, and temperature on reaction yield and selectivity. mdpi.compreprints.org This predictive capability reduces the need for extensive trial-and-error experimentation, leading to faster, more cost-effective, and sustainable chemical manufacturing. preprints.orgchemrxiv.org

| AI/ML Application | Description | Impact on Pyridyl Ethanone (B97240) Synthesis | Reference |

| Retrosynthetic Planning | AI algorithms predict optimal synthetic pathways by working backward from the target molecule. | Accelerates the design of novel syntheses for complex derivatives. | mdpi.comnih.gov |

| Reaction Condition Optimization | ML models predict the best solvent, catalyst, and temperature for a given reaction. | Improves yields, reduces byproducts, and enhances efficiency. | mdpi.compreprints.org |

| Forward Reaction Prediction | Predicts the likely products and yields of a chemical reaction. | Helps in screening potential reactions and avoiding failed experiments. | mdpi.com |

| "Greenness-by-Design" | AI tools leverage prediction to assess the environmental impact of different synthetic routes. | Enables the selection of more sustainable and eco-friendly pathways. | chemrxiv.org |

Exploration of New Catalytic Systems for Pyridine Functionalization

The development of novel catalytic systems is crucial for accessing new chemical space and enabling the regioselective functionalization of the pyridine ring. Traditional methods often struggle with selectivity, particularly at the C3 and C4 positions. nih.gov Recent advances have focused on transition-metal catalysis and photocatalysis to overcome these challenges.

Visible-light-driven photocatalysis has emerged as a powerful and sustainable strategy for C-H functionalization. lookchem.com This approach uses light energy to generate reactive radical intermediates under mild conditions. researchgate.netacs.org For instance, photochemical methods have been developed for the functionalization of pyridines that exhibit distinct positional selectivity compared to classical Minisci-type reactions. researchgate.netacs.org Organocatalysis, which uses small organic molecules as catalysts, offers another metal-free alternative for pyridine modification. researchgate.net Furthermore, new catalytic systems based on abundant metals like iron and copper are being explored as more sustainable alternatives to precious metal catalysts such as palladium and rhodium. nih.gov These innovations are expanding the toolkit available to chemists for creating structurally diverse pyridyl ethanone derivatives.

| Catalytic System | Mechanism | Application in Pyridine Functionalization | Reference |

| Visible-Light Photocatalysis | Uses light to generate radical intermediates for C-H activation. | Enables site-selective alkylation and arylation under mild, metal-free conditions. | lookchem.com |

| Organocatalysis | Employs small organic molecules to catalyze reactions. | Provides a metal-free approach for generating pyridinyl radicals for coupling reactions. | researchgate.netacs.org |

| Transition-Metal Catalysis (e.g., Pd, Rh) | Directed C-H functionalization at various positions on the pyridine ring. | Achieves regioselective arylation and alkenylation at previously inaccessible positions. | nih.gov |

| Abundant Metal Catalysis (e.g., Fe, Cu) | Offers a more sustainable alternative to precious metal catalysts. | Simplifies access to azaheterocycles through cost-effective C-H functionalization. | nih.gov |

Computational Design and Predictive Modeling of Novel Pyridyl Ethanone Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. nih.gov Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-property relationship (QSPR) modeling allow researchers to predict the biological activity, reactivity, and physicochemical properties of novel pyridyl ethanone derivatives before their synthesis. nih.govresearchgate.net

By modeling the interaction between a potential drug molecule and its biological target, computational methods can guide the design of more potent and selective compounds. rsc.orgresearchgate.net For example, in silico docking studies can predict the binding affinity of novel pyridine-based compounds to specific enzymes, helping to prioritize candidates for synthesis and experimental testing. nih.gov QSPR models use molecular descriptors to build statistical correlations between the chemical structure and properties like thermodynamic stability or biological activity. researchgate.net These predictive models significantly reduce the time and resources required for the discovery of new functional molecules by focusing laboratory efforts on the most promising candidates. mdpi.com

| Computational Method | Principle | Application for Pyridyl Ethanone Derivatives | Reference |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Screens virtual libraries of derivatives for potential biological activity. | researchgate.netnih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict reactivity and properties. | Provides insights into structure-property relationships and reaction mechanisms. | nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Correlates molecular structure with physicochemical or biological properties. | Predicts thermodynamic properties and biological activity for untested compounds. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Examines the dynamic interactions and stability of ligand-protein complexes. | nih.gov |

Q & A

Q. Purity Optimization :

- Monitor reactions via HPLC with a C18 column (e.g., 70% acetonitrile/water mobile phase) .

- Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.9 ppm for ¹H; δ ~55 ppm for ¹³C) and carbonyl (δ ~195–200 ppm for ¹³C) .

- LC-MS : Confirm molecular weight (MW 199.63 g/mol) via ESI+ mode (expected [M+H]⁺: 200.6) .

- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced: How do reaction conditions (pH, ionic strength) influence biocatalytic reductions involving this compound?

Methodological Answer:

In asymmetric reductions (e.g., ketoreductase-mediated):

- pH Optimization : Test phosphate buffers (pH 6.0–8.0). For Acinetobacter sp., pH 7.6 maximizes yield (56.2%) while maintaining >99.9% enantiomeric excess (ee) .

- Ionic Strength : Vary buffer concentration (0.05–0.2 M). Higher ionic strength (0.2 M) may stabilize enzymes without significantly altering ee .

Q. Experimental Design :

- Use a Design of Experiments (DoE) approach to test pH and ionic strength interactions.

- Validate via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve twinning or disorder with SHELXD .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate via R-factor (<5%) and CheckCIF .

- Case Study : For similar chlorinated ketones, hydrogen-bonding networks (C=O···H-N) stabilize crystal packing .

Advanced: How to address contradictions in reaction yields reported across studies?

Methodological Answer:

- Variable Analysis : Compare solvent polarity (e.g., DCM vs. toluene), catalyst loading (AlCl₃: 1–5 mol%), and temperature gradients .

- By-Product Identification : Use GC-MS to detect side products (e.g., diacetylated derivatives).

- Reproducibility : Standardize anhydrous conditions (e.g., molecular sieves) and reagent purity (>98%) .

Advanced: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for nucleophilic substitution at the chloroacetone moiety .

- Molecular Docking : Predict binding affinities in enzyme-substrate complexes (e.g., ketoreductase active sites) using AutoDock Vina .

- MD Simulations : Analyze solvent effects (e.g., acetone vs. THF) on reaction kinetics .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Toxicity : Avoid inhalation/swallowing; LD₅₀ data (oral, rat) should be referenced from PubChem .

Advanced: How to design SAR studies for derivatives targeting biological activity?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the pyridine ring (e.g., fluoro, methyl) and compare IC₅₀ values .

- Bioassay Design : Test antimicrobial activity via microdilution (MIC against E. coli), or enzyme inhibition (e.g., acetylcholinesterase) .

- Data Analysis : Use ANOVA to compare activity trends across derivatives (p < 0.05) .

Table 1: Example Experimental Data for Biocatalytic Reduction

| pH | Ionic Strength (M) | Yield (%) | ee (%) |

|---|---|---|---|

| 6.0 | 0.05 | 42.1 | 99.9 |

| 7.6 | 0.05 | 56.2 | 99.9 |

| 7.6 | 0.2 | 55.8 | 99.9 |

| Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.